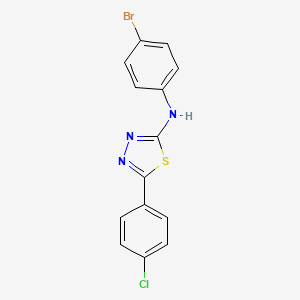

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Description

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at the N2 position and a 4-chlorophenyl group at the C5 position. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

827580-51-8 |

|---|---|

Molecular Formula |

C14H9BrClN3S |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H9BrClN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19) |

InChI Key |

SRGJWEJOQSADHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized using thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing halogens (bromine and chlorine) on the aromatic rings facilitate nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

-

Bromine substitution : The bromine atom on the 4-bromophenyl group undergoes NAS with nucleophiles like amines or thiols under basic conditions. For example, reaction with piperazine derivatives in dry benzene with triethylamine yields substituted piperazine-thiadiazole hybrids .

-

Chlorine substitution : The 4-chlorophenyl group’s chlorine can be replaced by ethoxy or other electron-donating groups under reflux conditions, enhancing lipophilicity and biological activity .

Example Reaction Conditions :

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives. For instance, coupling with 4-methoxyphenylboronic acid generates a 4-methoxy-substituted analog .

Optimized Conditions :

Oxidation/Reduction

-

Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to a sulfoxide or sulfone, altering electronic properties .

-

Reduction : NaBH₄ in ethanol reduces the thiadiazole ring to a dihydrothiazole derivative, though this is less common due to ring stability .

Oxidation Data :

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 h | Thiadiazole sulfoxide | Enhanced solubility |

Condensation and Cyclization

The amine group participates in cyclocondensation reactions to form fused heterocycles.

Formation of Thiazole Derivatives

-

Reaction with thiourea derivatives in basic media leads to cyclodehydration, forming aminothiazole hybrids .

Example :

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Thiourea | KOH, ethanol, reflux | 8 h | 2-Aminothiazole-thiadiazole hybrid |

Acylation of the Amine Group

The primary amine reacts with acyl chlorides to form acetamide derivatives, enhancing pharmacological profiles.

Procedure :

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, as promising anticancer agents. The compound's structure allows it to interact with biological targets effectively, enhancing its cytotoxic properties against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. It operates by disrupting cellular signaling pathways and promoting oxidative stress within the cells.

- Case Study : A study demonstrated that derivatives based on the thiadiazole scaffold exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values indicated strong antiproliferative effects, with some derivatives achieving IC50 values as low as 2.32 µg/mL, showcasing their potential as effective therapeutic agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.51 |

| Derivative 4i | HepG2 | 2.32 |

| Derivative 4e | MCF-7 | 5.36 |

1.2 Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of halogen substituents (bromine and chlorine) in this compound enhances its activity against various bacterial strains.

- Mechanism of Action : The compound disrupts bacterial cell walls and interferes with metabolic processes, leading to cell death.

Material Sciences

2.1 Polymer Chemistry

The incorporation of thiadiazole compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties.

- Application Example : Research indicates that embedding this compound into polymer composites can improve their resistance to thermal degradation while maintaining flexibility.

Agricultural Chemistry

3.1 Pesticide Development

Thiadiazole derivatives are being investigated for their potential use as agrochemicals due to their biological activity against pests and pathogens.

- Efficacy Studies : Preliminary studies suggest that formulations containing this compound exhibit significant insecticidal activity, making them candidates for further development in pest management strategies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key biological pathways and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Effects : The bromo and chloro substituents in the target compound likely enhance membrane permeability compared to nitro or methyl groups .

- Core Heterocycle : Replacing thiadiazole with oxadiazole (as in ) reduces planarity and alters electronic properties, impacting biological activity.

- Bioactivity : The nitro group in N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine may confer redox activity but increases metabolic instability .

Physicochemical Properties

- Intermolecular Interactions : Analogues exhibit C–H···S hydrogen bonds (e.g., H···S distances: 2.56–2.76 Å), which may stabilize the target compound’s crystal lattice .

Biological Activity

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

- IUPAC Name : this compound

- CAS Number : 827580-51-8

- Molecular Formula : C13H9BrClN3S

- Molecular Weight : 366.66 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Specifically, compounds based on the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines.

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Research indicates that substituents on the thiadiazole ring can enhance cytotoxicity through improved interaction with cellular targets.

Case Study: Cytotoxicity Assays

In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of approximately 6.51 µg/mL against MCF-7 cells. Comparatively, other derivatives showed varying activities based on structural modifications (see Table 1).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.51 |

| Compound A | MCF-7 | 10.10 |

| Compound B | HepG2 | 8.23 |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents (bromine and chlorine) enhances the antimicrobial efficacy against various bacterial and fungal strains.

Antibacterial and Antifungal Efficacy

Studies have shown that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 48 |

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural features. The introduction of electron-withdrawing groups such as bromine and chlorine at specific positions enhances both anticancer and antimicrobial activities.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with halogen substitutions showed improved antibacterial activity.

- Hydrophobic Substituents : The introduction of hydrophobic groups increased lipophilicity and cellular uptake.

- Hybridization Strategies : Combining thiadiazole with other pharmacophores has been shown to synergistically enhance biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A representative method involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 4-bromobenzaldehyde under reflux in ethanol. Key parameters include:

- Reaction Time : 4–6 hours under reflux (70–80°C) to ensure complete imine bond formation .

- Catalyst : Acidic or basic conditions (e.g., acetic acid or triethylamine) to accelerate Schiff base formation .

- Purification : Recrystallization from ethanol/DMSO mixtures to isolate high-purity crystals .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

- X-ray Diffraction (XRD) : Determines crystal packing and intramolecular interactions (e.g., hydrogen bonding between the thiadiazole NH and imine N) .

- FTIR and NMR : Confirm functional groups (e.g., NH stretch at ~3122 cm⁻¹ in IR; aromatic protons at δ 7.3–8.5 ppm in ¹H-NMR) .

- Elemental Analysis : Validates purity and stoichiometry (C, H, N, S, Br, Cl percentages) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodological Answer : Initial screening focuses on:

- Anticonvulsant Activity : Maximal electroshock (MES)-induced seizures in rodent models at 200 mg/kg doses .

- Analgesic Activity : Eddy hot plate method to measure latency in pain response .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s higher electronegativity enhances receptor binding in anticonvulsant assays, reducing seizure duration by 30% compared to chlorine analogs .

- Thiadiazole Ring Substitutions : Adding electron-withdrawing groups (e.g., nitro) to the benzene ring increases metabolic stability but may reduce solubility .

Q. What computational approaches are used to predict its mechanism of action?

- Methodological Answer : Molecular docking and dynamics simulations are employed:

- Target Identification : Docking into GABAₐ receptors (PDB ID: 6HUO) predicts binding affinity via hydrogen bonds with Arg112 and hydrophobic interactions with Phe200 .

- ADMET Prediction : Tools like SwissADME assess logP (2.8) and BBB permeability, indicating moderate CNS bioavailability .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer : Strategies include:

- Co-crystallization : Using succinic acid as a coformer to enhance aqueous solubility by 5-fold .

- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size) improves bioavailability and reduces hepatic clearance .

Q. What crystallographic data reveal about its polymorphism or supramolecular assembly?

- Methodological Answer : Single-crystal XRD shows:

- Planarity : The thiadiazole and aryl rings are nearly coplanar (r.m.s. deviation <0.05 Å), facilitating π-π stacking in crystal lattices .

- Hydrogen-Bond Networks : Intramolecular N–H⋯N bonds stabilize the structure, while intermolecular C–H⋯Cl interactions guide helical chain formation .

Q. Are there synergistic effects when combined with other antiepileptic drugs?

- Methodological Answer : Preclinical studies using isobolographic analysis demonstrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.